

An In-depth Technical Guide to *tert*-Butyl Cyanoacetate

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Compound of Interest

Compound Name: *tert*-Butyl cyanoacetate

Cat. No.: B107979

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Introduction

***tert*-Butyl cyanoacetate** is a versatile organic compound widely utilized in chemical synthesis as a key building block for a variety of molecules, including pharmaceuticals and agrochemicals.[1] Its unique structural features, combining a bulky *tert*-butyl ester group with a reactive nitrile functionality, impart specific reactivity and properties that are highly valued in organic chemistry. This technical guide provides a comprehensive overview of the chemical and physical properties of ***tert*-butyl cyanoacetate**, detailed experimental protocols for its synthesis and key reactions, and essential safety information.

Chemical and Physical Properties

***tert*-Butyl cyanoacetate** is a colorless to pale yellow liquid with a fruity odor.[1] The presence of both a cyano group and an ester functionality makes the α -protons acidic, rendering the molecule susceptible to deprotonation and subsequent nucleophilic reactions.[2] It is generally described as being difficult to mix with water but is soluble in many organic solvents such as ethanol and ether.[1][3][4]

Core Properties

Property	Value	Source
Molecular Formula	C ₇ H ₁₁ NO ₂	[2][5][6]
Molecular Weight	141.17 g/mol	[2][5][6]
CAS Number	1116-98-9	[2][5]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	40-42 °C at 0.1 mmHg67-68 °C at 1.5 mmHg107-108 °C	[7][8]
Density	0.988 g/mL at 20 °C	[6][7]
Refractive Index (n ²⁰ /D)	1.420	[6]
Flash Point	91 °C (195.8 °F)	[7]
Storage Temperature	2-8 °C	[6]

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of **tert-butyl cyanoacetate** provides clear signals corresponding to the methylene and tert-butyl protons.

Chemical Shift (δ)	Multiplicity	Integration	Assignment
3.37 ppm	singlet	2H	-CH ₂ -
1.50 ppm	singlet	9H	-C(CH ₃) ₃

Solvent: CDCl₃, Frequency: 400 MHz[5]

¹³C NMR Spectroscopy

The carbon NMR spectrum shows distinct peaks for the carbonyl, nitrile, quaternary, methylene, and methyl carbons.

Chemical Shift (δ)	Assignment
164.3 ppm	C=O
116.5 ppm	-C \equiv N
84.0 ppm	-OC(CH ₃) ₃
40.3 ppm	-CH ₂ -
27.6 ppm (3C)	-C(CH ₃) ₃

Solvent: CDCl₃, Frequency: 100 MHz. Data is for a derivative, tert-butyl 2-cyano-3-phenylpropanoate, and indicates expected regions for the core structure.[3]

Infrared (IR) Spectroscopy

The IR spectrum of **tert-butyl cyanoacetate** exhibits characteristic absorption bands for the nitrile and ester functional groups.

Wavenumber (cm ⁻¹)	Functional Group
2273 cm ⁻¹	C \equiv N stretch
1742 cm ⁻¹	C=O (ester) stretch

Synthesis Protocols

Several methods for the synthesis of **tert-butyl cyanoacetate** have been reported. Below are two common experimental protocols.

Method 1: Direct Esterification using DCC

This method involves the direct esterification of cyanoacetic acid with tert-butanol using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.

Experimental Protocol:

- Suspend 2-cyanoacetic acid (1.701 g, 20 mmol) in acetonitrile (20 mL) and add tert-butanol (2.391 mL, 25.00 mmol).[5]

- To this stirred suspension, add a solution of N,N'-dicyclohexylcarbodiimide (4.54 g, 22.00 mmol) in dichloromethane (DCM, 22 mL) at room temperature.[5]
- Stir the reaction mixture for 30 minutes.[5]
- Filter the mixture through Celite to remove the dicyclohexylurea byproduct.[5]
- Evaporate the solvents under reduced pressure to yield the crude product.[5] Proton NMR analysis can be used to confirm the complete conversion to **tert-butyl cyanoacetate**. [5]

Method 2: Synthesis via Acid Chloride

This procedure involves the conversion of cyanoacetic acid to its acid chloride, followed by reaction with tert-butanol.

Experimental Protocol:

- In a 5 L three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, place cyanoacetic acid (340 g, 4 moles) and 2 L of anhydrous ether.
- To the stirred solution, add phosphorus pentachloride (834 g, 4 moles) in portions, cooling with an ice bath as needed to control the reflux.
- After the addition is complete, continue stirring for 30 minutes until the phosphorus pentachloride dissolves completely.
- Replace the reflux condenser with a distillation apparatus and remove the ether by distillation on a water bath at 50-60 °C.
- Remove most of the phosphorus oxychloride under reduced pressure (20-25 mmHg, bath temperature 55-65 °C).
- Dissolve the residue in 200 mL of benzene and distill under reduced pressure to remove residual phosphorus oxychloride. Repeat this step with another 200 mL of fresh benzene.
- In a separate 5 L flask, prepare a solution of dry tert-butyl alcohol (296 g, 4 moles) and dimethylaniline (484 g, 4 moles) in 600 mL of anhydrous ether.

- Add the previously prepared acid chloride dropwise to the stirred solution, cooling with an ice bath to manage the reflux.
- After the addition is complete, reflux the mixture for 2 hours and then stir at room temperature for 15 hours.
- Add 2 L of water with stirring and filter the mixture.
- Separate the ethereal layer and extract the aqueous layer twice with 250 mL portions of ether.
- Wash the combined ether solutions with 2N sulfuric acid until free of dimethylaniline, then with two 200 mL portions of 2N sodium carbonate solution, and dry over sodium carbonate.
- After removing the ether by distillation, distill the residue at reduced pressure. The product is a colorless liquid.

Reactivity and Key Reactions

The acidic α -hydrogens of **tert-butyl cyanoacetate** make it a valuable reagent in carbon-carbon bond-forming reactions, most notably the Knoevenagel condensation.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. **tert-Butyl cyanoacetate** readily participates in this reaction with aldehydes and ketones.

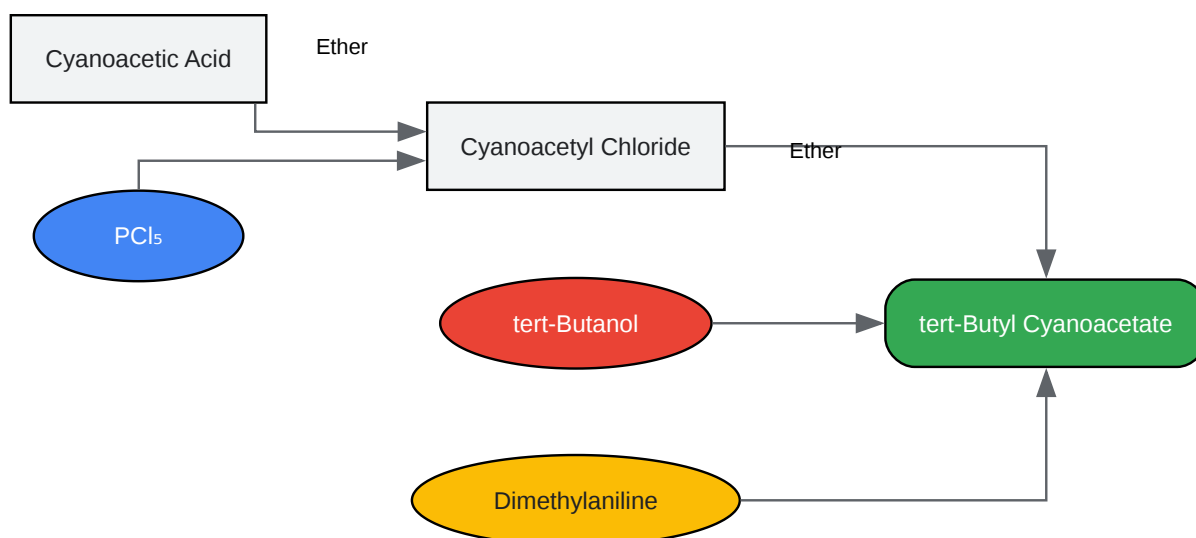
General Experimental Protocol (Adapted for **tert-Butyl Cyanoacetate**):

- To a mixture of an aromatic aldehyde (1.0 mmol) and **tert-butyl cyanoacetate** (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add a catalytic amount of a weak base (e.g., piperidine, DBU, or an ammonium salt).
- Stir the reaction mixture at room temperature or with gentle heating (e.g., 65-70 °C).
- Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Upon completion, cool the reaction mixture.
- If a solid product forms, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography.

Visualizations

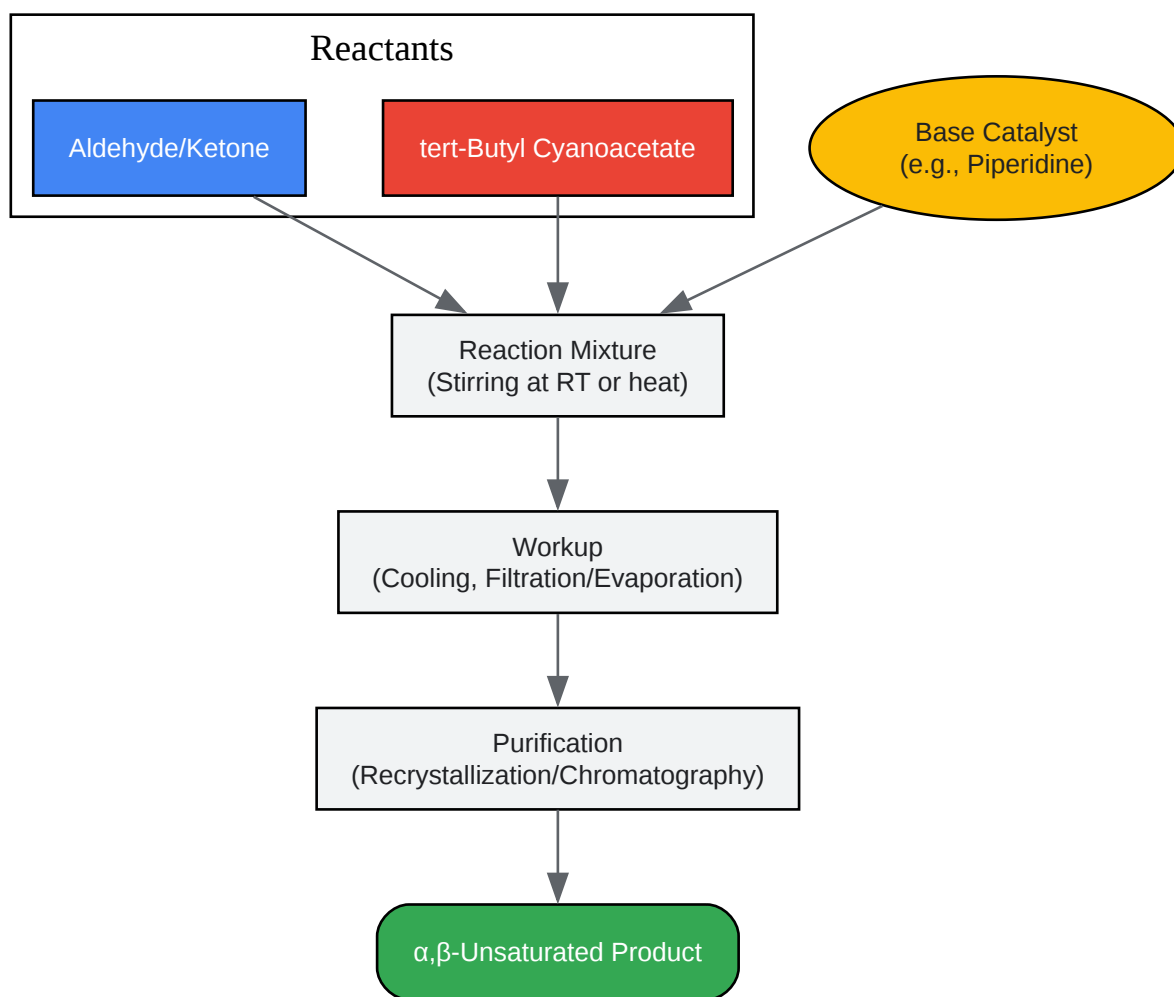
Synthesis of *tert*-Butyl Cyanoacetate via Acid Chloride



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Caption: Synthesis of ***tert*-butyl cyanoacetate** from cyanoacetic acid.

Knoevenagel Condensation Workflow



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Caption: General workflow for the Knoevenagel condensation.

Safety Information

tert-Butyl cyanoacetate is a combustible liquid and is harmful if swallowed.[7] It is essential to handle this chemical with appropriate safety precautions in a well-ventilated area, away from heat and open flames.

Hazard Identification

- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

- Precautionary Statements: P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection/face protection).

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling **tert-butyl cyanoacetate**. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

tert-Butyl cyanoacetate is a valuable and versatile reagent in organic synthesis, particularly for the construction of carbon-carbon double bonds through reactions like the Knoevenagel condensation. Its distinct chemical properties, stemming from the interplay of the tert-butyl ester and cyano functionalities, allow for a wide range of synthetic transformations. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for its effective and safe utilization in research and development.

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